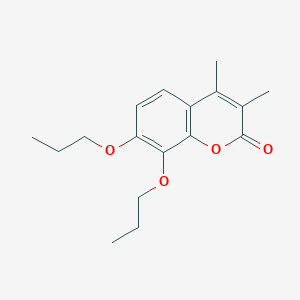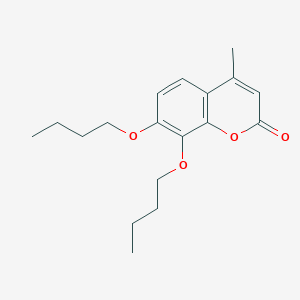![molecular formula C18H19N3O5S2 B284080 2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as DMBA and is synthesized through a complex process involving several chemical reactions. In
Mecanismo De Acción
The mechanism of action of DMBA is not fully understood. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMBA has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Biochemical and physiological effects:
DMBA has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. DMBA has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages for use in lab experiments. The compound is stable and can be easily synthesized, making it an ideal candidate for use in drug development and testing. However, DMBA also has some limitations, including its potential toxicity and the need for careful handling of the chemicals involved in its synthesis.
Direcciones Futuras
There are several future directions for the study of DMBA. One potential direction is the development of new cancer treatments based on the compound's anticancer properties. DMBA could also be studied for its potential use in the treatment of other diseases, including inflammatory diseases and oxidative stress-related diseases. Additionally, DMBA could be studied for its potential use in drug delivery systems and as a tool for studying the mechanisms of various diseases.
Conclusion:
In conclusion, DMBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its anticancer properties and has been used in the development of new cancer treatments. DMBA has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has several advantages for use in lab experiments, including its stability and ease of synthesis, but also has some limitations, including its potential toxicity. There are several future directions for the study of DMBA, including the development of new cancer treatments and the study of the compound's potential use in drug delivery systems.
Métodos De Síntesis
The synthesis of DMBA involves several steps, including the condensation of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde, followed by the reaction of the resulting compound with methylamine and then with sulfonyl chloride. The final step involves the reaction of the resulting compound with acetic anhydride to produce DMBA. The synthesis method is complex and requires careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
DMBA has been extensively studied for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been used in the development of new cancer treatments. DMBA has also been used in the study of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, DMBA has been used in the development of new drugs and has been studied for its potential use in drug delivery systems.
Propiedades
Fórmula molecular |
C18H19N3O5S2 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H19N3O5S2/c1-19-28(23,24)12-5-6-13-16(10-12)27-18(20-13)21-17(22)9-11-4-7-14(25-2)15(8-11)26-3/h4-8,10,19H,9H2,1-3H3,(H,20,21,22) |
Clave InChI |
GVLUEAOIGBPLCS-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)



![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)